Irinotecan-d5 (hydrochloride)
Description
BenchChem offers high-quality Irinotecan-d5 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Irinotecan-d5 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C33H39ClN4O6 |
|---|---|
Molecular Weight |
628.2 g/mol |
IUPAC Name |
[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1/i1D3,3D2; |
InChI Key |
GURKHSYORGJETM-VABPKVOWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl |
Origin of Product |
United States |
Contextualization Within Camptothecin Analog Research
Irinotecan (B1672180) belongs to a class of anticancer drugs known as camptothecin (B557342) analogs. wikipedia.org Camptothecins are naturally derived alkaloids originally isolated from the Camptotheca acuminata tree. wikipedia.orgfda.gov The primary mechanism of action for this class of compounds is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription. wikipedia.orgoncolink.orgdrugbank.com By stabilizing the complex between topoisomerase I and DNA, these drugs induce DNA strand breaks, ultimately leading to cell death.
Irinotecan itself is a semisynthetic, water-soluble derivative of camptothecin, designed to improve upon the limited solubility and toxicity of the parent compound. fda.govdrugbank.com It functions as a prodrug, meaning it is converted into its more active form, SN-38, within the body. wikipedia.org SN-38 is estimated to be up to 1,000 times more potent in its anticancer activity than Irinotecan itself. core.ac.uk The development of Irinotecan and other analogs represents a significant area of research focused on optimizing the therapeutic potential of camptothecins.
Rationale for Deuterated Compounds in Biomedical Research
The use of deuterated compounds, like Irinotecan-d5 (hydrochloride), is a well-established and valuable strategy in biomedical research. thalesnano.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen, containing both a proton and a neutron in its nucleus, which gives it a higher mass than standard hydrogen (protium). pharmaffiliates.comspectroscopyonline.com This difference in mass, while not significantly altering the compound's chemical properties, provides a unique signature that can be detected by specialized analytical instruments.
The primary reasons for employing deuterated compounds in research include:
Internal Standards in Mass Spectrometry: Deuterated compounds are frequently used as internal standards in mass spectrometry-based analyses. thalesnano.compharmaffiliates.com Because they behave almost identically to their non-deuterated counterparts during sample preparation and analysis but can be distinguished by their mass, they allow for highly accurate and precise quantification of the target compound in complex biological samples like plasma or tissue. thalesnano.comnih.gov
Pharmacokinetic and Metabolic Studies: The "heavy" label of deuterium allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system with great accuracy. thalesnano.com This is crucial for understanding how a drug behaves in the body and for identifying its various metabolites. invivochem.comnih.gov
Mechanistic Studies: By strategically placing deuterium atoms at specific locations within a molecule, researchers can investigate the mechanisms of chemical reactions and enzymatic processes. thalesnano.com
Overview of Research Utility for Irinotecan D5 Hydrochloride
Semisynthetic Routes to Irinotecan Hydrochloride
Irinotecan is a semisynthetic derivative of camptothecin (B557342), a natural alkaloid extracted from the Chinese tree, Camptotheca acuminata. The synthesis of irinotecan hydrochloride involves a multi-step process starting from this natural precursor.
Chemical Reaction Pathways from Natural Precursors
The journey from the natural precursor, camptothecin, to irinotecan involves several key chemical transformations. A common synthetic route begins with the introduction of an ethyl group at the 7-position of camptothecin. This is followed by the introduction of a hydroxyl group at the 10-position, yielding the crucial intermediate, 7-ethyl-10-hydroxycamptothecin, commonly known as SN-38. SN-38 is the therapeutically active metabolite of irinotecan.
The final step in the synthesis of the irinotecan base is the attachment of a 4-(1-piperidino)-1-piperidine group to the 10-hydroxyl group of SN-38. This is typically achieved by reacting SN-38 with [1,4']-bipiperidinyl-1'-carbonyl chloride. The resulting irinotecan base is then converted to its hydrochloride salt, often as a trihydrate, to enhance its water solubility for pharmaceutical applications.
An alternative pathway involves first preparing 10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin from 10-hydroxycamptothecin, and then selectively ethylating this intermediate at the 7-position to yield irinotecan. chemicalbook.com
Investigation of Process Parameters and Yield Optimization
Optimization strategies include the careful control of reaction conditions such as temperature, reaction time, and the choice of solvents and reagents. For instance, the ethylation step often employs a Fenton's-type reaction using propionaldehyde (B47417), hydrogen peroxide, and ferrous sulfate (B86663). The conditions for this reaction must be finely tuned to achieve selective ethylation at the 7-position without significant side-product formation.
Furthermore, purification techniques are crucial for obtaining high-purity irinotecan hydrochloride. Crystallization is a key final step, and the choice of solvent system (e.g., water/ethanol (B145695) mixtures) and cooling profile can significantly impact the crystal form, particle size, and purity of the irinotecan hydrochloride trihydrate. capes.gov.br
Deuteration Techniques for Irinotecan-d5 (hydrochloride) Synthesis
Irinotecan-d5 (hydrochloride) is a stable isotope-labeled version of irinotecan, where five hydrogen atoms have been replaced by deuterium (B1214612). It is primarily used as an internal standard in pharmacokinetic studies to accurately quantify irinotecan and its metabolites in biological samples. invivochem.commedchemexpress.com
Strategies for Site-Specific Deuterium Incorporation
The precise location of the five deuterium atoms in Irinotecan-d5 is crucial for its function as an internal standard. While the exact synthetic route for commercially available Irinotecan-d5 is often proprietary, general strategies for site-specific deuterium incorporation can be inferred.
Deuteration is typically achieved by using deuterated reagents at specific steps of the synthesis. For example, to introduce deuterium into the ethyl group at the 7-position, a deuterated version of propionaldehyde (propionaldehyde-d5) could be used in the ethylation reaction. The synthesis would otherwise follow a similar pathway to that of the non-deuterated compound. General methods for site-selective deuteration often involve hydrogen isotope exchange reactions catalyzed by various metals. nih.gov
Analytical Characterization of Deuterated Species Purity and Isotopic Enrichment
The quality of Irinotecan-d5 is determined by its chemical purity and its isotopic enrichment. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this characterization.
Mass Spectrometry (MS): HR-MS is used to confirm the molecular weight of Irinotecan-d5 and to determine the degree of deuteration. By comparing the mass spectrum of the deuterated compound to that of the non-deuterated standard, the number and distribution of deuterium atoms can be ascertained. Techniques like electrospray ionization (ESI) are commonly employed. almacgroup.com Quantitative analysis of irinotecan and its metabolites in biological matrices is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where Irinotecan-d5 serves as an ideal internal standard due to its similar chemical behavior and distinct mass. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to confirm the exact location of the deuterium atoms. In a ¹H NMR spectrum of Irinotecan-d5, the signals corresponding to the protons that have been replaced by deuterium will be absent. researchgate.net This provides definitive evidence of site-specific deuteration.
The following table summarizes the key analytical techniques used for the characterization of Irinotecan and its deuterated analog:
| Analytical Technique | Purpose | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of irinotecan and its metabolites. | nih.govnih.gov |
| Mass Spectrometry (MS) | Molecular weight determination, structural elucidation, and quantification. | nih.govnih.govresearchgate.netnih.gov |
| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement for isotopic enrichment determination. | almacgroup.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and localization of deuterium atoms. | chemicalbook.comresearchgate.net |
Advanced Formulation Research for Irinotecan (Parent Compound)
To improve the therapeutic index of irinotecan, extensive research has been conducted on advanced drug delivery systems. These formulations aim to enhance drug stability, prolong circulation time, and achieve targeted delivery to tumor tissues.
Liposomal Formulations: A significant area of research has been the encapsulation of irinotecan in liposomes. nih.gov Liposomal irinotecan formulations have demonstrated improved pharmacokinetics, with a longer plasma half-life and reduced systemic toxicity compared to the free drug. invivochem.comresearchgate.net These formulations can protect the active lactone form of irinotecan from hydrolysis to the inactive carboxylate form in the bloodstream. invivochem.com Different liposomal compositions and loading techniques, such as using a transmembrane pH gradient or transition metal-based loading, have been investigated to optimize drug encapsulation and release characteristics. researchgate.netnih.gov
Nanoparticle Formulations: Various types of nanoparticles, including polymeric nanoparticles and nanomicelles, have been explored as carriers for irinotecan. nih.govglobalrph.com These formulations can potentially enhance the accumulation of irinotecan in tumor tissues through the enhanced permeability and retention (EPR) effect. For example, chitosan-based nanoparticles have been developed for the sustained release of irinotecan. medchemexpress.com
Other Novel Formulations: Research is also ongoing into other innovative delivery systems, such as mesoporous silica (B1680970) nanoparticles, which can be functionalized for controlled drug release. almacgroup.com
The table below provides an overview of different advanced formulations of irinotecan:
| Formulation Type | Key Features | References |
| Liposomes | Improved pharmacokinetics, protection of active lactone form. | invivochem.comnih.govresearchgate.netresearchgate.netnih.govpfizer.comgoogle.com |
| Nanoparticles | Potential for enhanced tumor targeting (EPR effect), sustained release. | medchemexpress.comglobalrph.com |
| Nanomicelles | High drug loading efficiency, potential for improved tolerability. | nih.gov |
| Mesoporous Silica | Controlled drug release. | almacgroup.com |
Design and Preparation of Liposomal Delivery Systems
The encapsulation of irinotecan into liposomes is a sophisticated process designed to protect the drug and control its release. mdpi.com A primary challenge is the inherent instability of irinotecan's active lactone ring, which is susceptible to hydrolysis to an inactive carboxylate form at physiological pH. youtube.comgoogle.com Liposomal formulations are engineered to maintain the drug in its active state. youtube.com
Several methods are employed for preparing liposomal irinotecan, with the goal of achieving high drug loading and stability. Common techniques include the thin-film hydration method, ethanol injection, and transmembrane pH-gradient loading. mdpi.comijpsdronline.com The choice of lipids and preparation parameters is crucial for the final characteristics of the liposomes.
Lipid Composition: The lipid bilayer of these vesicles is typically composed of a combination of phospholipids (B1166683) and cholesterol. google.com 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol are frequently used, often in a 55:45 molar ratio, to create a rigid and stable membrane. nih.govaacrjournals.org The inclusion of lipids with high phase transition temperatures, such as DSPC and hydrogenated soy phosphatidylcholine, has been shown to produce more stable liposomes compared to those with lower phase transition temperature lipids. nih.govresearchgate.net To confer "stealth" characteristics and prolong circulation time, polyethylene (B3416737) glycol (PEG)-derivatized phospholipids like DSPE-PEG are incorporated into the formulation. google.com
Preparation Methods: A widely used and effective technique for loading irinotecan is the transmembrane pH gradient method. nih.govresearchgate.net This active loading process involves creating a pH difference between the aqueous interior of the liposome (B1194612) and the external medium. Liposomes are typically prepared in an acidic buffer (e.g., pH 4.0-6.5 citrate (B86180) buffer) and then transferred to a buffer with a higher, physiological pH (e.g., pH 7.5). google.comresearchgate.net Irinotecan, being a weak base, can cross the lipid membrane in its neutral form. Once inside the acidic core of the liposome, it becomes protonated and is trapped, leading to high encapsulation efficiencies. nih.gov The optimal drug uptake has been observed when the pH difference (ΔpH) is approximately 3.7. nih.govresearchgate.net
Another advanced approach involves the use of a transition metal and an ionophore. For instance, a formulation known as Irinophore C™ utilizes copper to complex with irinotecan inside the liposome, facilitated by the ionophore A23187, which creates a transmembrane proton gradient. youtube.comnih.govresearchgate.net This method achieves high loading efficiency, with reported drug-to-lipid mole ratios of 0.2:1. researchgate.netaacrjournals.org Other methods may use trapping agents like sucrosofate (B108227) or ammonium (B1175870) sulfate to create the necessary gradient for drug loading. nih.govgoogle.com
The manufacturing process often includes steps to control the size of the liposomes, such as extrusion through polycarbonate membranes, which ensures a uniform particle size distribution, typically around 100-120 nm. mdpi.comijpsdronline.com After drug loading, unencapsulated or free drug is removed, often through techniques like size exclusion chromatography or tangential flow filtration. ijpsdronline.comaacrjournals.org
Some research focuses on creating targeted delivery systems by modifying the liposome surface. For example, folate-coated liposomes have been developed to target cancer cells that overexpress folate receptors, potentially improving tumor-specific delivery. nih.govufmg.brnih.gov These are often prepared by incorporating a synthesized folate-PEG-DSPE conjugate into the lipid mixture. nih.gov
Evaluation of Encapsulation Efficiency and Stability in Research Formulations
The successful development of a liposomal formulation hinges on its ability to efficiently encapsulate the drug and remain stable during storage and in circulation. nih.gov
Encapsulation Efficiency: Encapsulation efficiency (EE), or entrapment efficiency, is a critical quality attribute, defined as the percentage of the total drug that is successfully entrapped within the liposomes. nih.gov High EE is desirable to maximize the therapeutic payload and minimize the concentration of free drug, which can contribute to systemic toxicity. google.com
For liposomal irinotecan, researchers have consistently reported high encapsulation efficiencies, often exceeding 90%. nih.govufmg.brresearchgate.net For example, folate-targeted liposomes prepared using an ammonium sulfate gradient method achieved an EE of 91.4 ± 2.3%. nih.gov Similarly, pH-sensitive liposomes designed for colorectal cancer treatment also demonstrated an encapsulation rate of over 90%. ufmg.br Formulations developed using a copper/ionophore method have shown loading efficiencies greater than 95%. researchgate.net Even compound liposomes containing both irinotecan and dihydromyricetin (B1665482) reported an EE of 82.58% for irinotecan. cyberleninka.ru The dextran (B179266) gel method and high-performance liquid chromatography (HPLC) are commonly used to separate free from encapsulated drug and quantify the EE. nih.govcyberleninka.ru
Stability: The stability of liposomal irinotecan formulations is evaluated in terms of both physical and chemical stability. Physical stability relates to the retention of the liposome's size and structure, while chemical stability refers to the retention of the encapsulated drug and the integrity of its active lactone form. nih.govgoogle.com
Studies have shown that the choice of lipid composition significantly impacts stability. Liposomes made with saturated, high phase-transition temperature phospholipids like DSPC are more stable and retain the drug more effectively than those made with lipids having lower transition temperatures. nih.govresearchgate.net The inclusion of cholesterol is also crucial for stabilizing the lipid bilayer.
Formulations can exhibit excellent stability during storage. One study reported that a liposomal irinotecan formulation was stable for within 18 months, with a high entrapment efficiency (>95%). researchgate.net Another patent described preparations that showed minimal formation of lyso-PC, a degradation product, after 9 months of refrigerated storage at 4°C. google.com The pH of the final liposomal suspension is also a factor, with a pH selected to be above 6.5 (preferably 7.0-7.5) to reduce the formation of degradation products during storage. google.com In-vitro release studies are often conducted to assess drug retention under physiological conditions, with stable formulations showing negligible drug leakage over extended periods. researchgate.netnih.gov For instance, one formulation showed that less than 2.5% of the encapsulated irinotecan leaked after one week of preparation. nih.gov
Enzymatic Conversion of Irinotecan to Active Metabolites
The conversion of irinotecan to its active form, SN-38, is a critical step in its mechanism of action. This bioactivation is primarily mediated by a class of enzymes known as carboxylesterases.
The hydrolysis of the carbamate (B1207046) linkage in irinotecan by carboxylesterases (CEs) yields the potent topoisomerase I inhibitor, SN-38. nih.govresearchgate.net This active metabolite is estimated to be up to 1,000 times more cytotoxic than its parent compound, irinotecan. researchgate.netwikipedia.org Several carboxylesterase isoforms are involved in this conversion, with varying efficiencies.
Human carboxylesterases are broadly classified into CES1 and CES2. While both isoforms can hydrolyze irinotecan, studies have demonstrated that CES2 exhibits a significantly higher catalytic efficiency for this reaction compared to CES1. wikipedia.orgnebraska.edu The relative activity of these isoenzymes for the hydrolysis of irinotecan follows the order CES2 > CES1A1. nebraska.edu Research has also identified a third class of carboxylesterase, CES3, although its catalytic efficiency for irinotecan hydrolysis is considerably lower than that of CES1A1 and CES2. nebraska.edu
The conversion of irinotecan to SN-38 is not limited to the liver. In vitro studies have confirmed that this metabolic activation also occurs in other tissues, including the plasma, intestines, and even within tumor tissues themselves. nih.govnih.govnih.gov The rate of this conversion can vary between different tissues and individuals. For instance, one study found that the rate of irinotecan conversion was lower in colorectal tumor tissue compared to matched normal colon mucosa. nih.gov
Besides the primary activation to SN-38, irinotecan can undergo other metabolic transformations. One significant pathway involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.govdrugbank.com This leads to the formation of several metabolites, including 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC) and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin (NPC). nebraska.edudrugbank.comresearchgate.net
Interestingly, these oxidative metabolites can also be substrates for carboxylesterases. Both APC and NPC can be metabolized to SN-38 by CES1A1, CES2, and CES3. nebraska.edudrugbank.com However, the efficiency of this conversion varies. NPC is a reasonably good substrate for CES2, whereas APC is a very poor substrate for all three isoenzymes. nebraska.edu
Secondary Metabolic Pathways of SN-38
Once formed, the active metabolite SN-38 is subject to further metabolic processes that primarily lead to its inactivation and elimination from the body.
The primary route of SN-38 detoxification is glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs). This reaction involves the conjugation of SN-38 with glucuronic acid to form the inactive and more water-soluble SN-38 glucuronide (SN-38G). wikipedia.orgjci.orgnih.gov This facilitates its excretion from the body.
The UGT1A1 isoform is the principal enzyme responsible for the glucuronidation of SN-38 in the liver. jci.orgnih.gov Studies using human liver microsomes have shown a significant correlation between SN-38 and bilirubin (B190676) glucuronidation, further implicating UGT1A1 in this pathway. jci.org Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity, resulting in impaired SN-38 glucuronidation and an increased risk of toxicity. jci.orgnih.gov
While UGT1A1 is the major player, other UGT isoforms also contribute to SN-38 glucuronidation, albeit to a lesser extent. tandfonline.com These include UGT1A7, UGT1A9, and UGT1A10. wikipedia.orgtandfonline.comnih.gov The relative contribution of these isoforms can vary, and some studies suggest that UGT1A9, expressed in the liver, has the highest affinity for SN-38. pharmgkb.org
In addition to glucuronidation, SN-38 can also undergo oxidative metabolism mediated by cytochrome P450 enzymes. oncotarget.comresearchgate.net In vitro studies with human P450 isoforms have shown that SN-38 can interact with several CYP enzymes. doi.orgnih.gov
Specifically, SN-38 has been found to inhibit the activities of CYP2A6, CYP2C9, and CYP3A4. doi.orgnih.gov The inhibition of CYP3A4 by SN-38 is particularly noteworthy as it can occur through a mechanism-based inactivation, suggesting a more potent and lasting interaction. doi.orgnih.gov These findings imply that not only CYP3A4 but also CYP2A6 and CYP2C9 may be involved in the oxidative metabolism of SN-38. doi.org
Application of Deuterated Analogs in Quantitative Metabolic Research
The use of deuterated analogs like Irinotecan-d5 (hydrochloride) is crucial for quantitative metabolic research. medchemexpress.com In such studies, the stable isotope-labeled compound serves as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the precise and accurate quantification of the parent drug and its metabolites in various biological matrices, such as plasma, tissues, and cell cultures. nih.govnih.gov
By using a deuterated internal standard, researchers can account for variations in sample preparation and instrument response, leading to more reliable and reproducible data. nih.gov This quantitative approach is essential for determining key pharmacokinetic parameters, understanding the kinetics of metabolic reactions, and elucidating the relative contributions of different metabolic pathways. nih.govaacrjournals.org For instance, quantitative studies have been instrumental in determining the in vitro kinetic parameters of irinotecan metabolism and transport, which are then used to predict the drug's disposition in the human body. nih.gov
Tracing Metabolic Fates in Preclinical Models
Preclinical studies utilizing animal models are fundamental to understanding the in vivo behavior of a drug candidate before it proceeds to human trials. The use of Irinotecan-d5 (hydrochloride) in such models facilitates the detailed mapping of its metabolic conversion and distribution.
The primary metabolic activation of irinotecan is the conversion to its pharmacologically active metabolite, SN-38, a process mediated by carboxylesterase (CES) enzymes. aacrjournals.org This transformation is crucial for the drug's antitumor activity, as SN-38 is approximately 100 to 1000 times more cytotoxic than the parent compound. researchgate.netaacrjournals.orgnih.gov Preclinical investigations have demonstrated that this activation occurs predominantly in the liver and colon. aacrjournals.org
Subsequent to its formation, SN-38 undergoes detoxification through glucuronidation, a reaction catalyzed by UDP glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, to form the inactive SN-38 glucuronide (SN-38G). aacrjournals.orgabap.co.in This water-soluble metabolite is then more readily eliminated from the body. abap.co.in
Research in preclinical models has also shed light on the tissue-specific contributions of different enzymes to irinotecan metabolism. While both CES1 and CES2 are capable of hydrolyzing irinotecan, CES2 is the predominant enzyme in the intestine, whereas both CES1 and CES2 contribute significantly to this conversion in the liver. nih.gov This differential enzymatic activity has important implications for localized drug activation and potential toxicities.
Table 1: Key Metabolic Conversions of Irinotecan in Preclinical Models
| Metabolic Step | Parent Compound | Metabolite | Key Enzymes Involved | Primary Location |
| Activation | Irinotecan | SN-38 | Carboxylesterases (CES1, CES2) | Liver, Intestine |
| Detoxification | SN-38 | SN-38 glucuronide (SN-38G) | UDP glucuronosyltransferases (UGT1A1, UGT1A7, UGT1A9) | Liver, Kidney |
| Oxidative Metabolism | Irinotecan | APC, NPC | Cytochrome P450 (CYP3A4, CYP3A5) | Liver |
In Vitro Kinetic Analysis of Enzyme Activities
In vitro studies using recombinant enzymes and subcellular fractions (e.g., liver microsomes) are essential for dissecting the specific roles and efficiencies of individual enzymes in drug metabolism. The use of Irinotecan-d5 (hydrochloride) in these assays allows for precise measurement of reaction rates and kinetic parameters.
Kinetic analyses have confirmed that CES2 is more efficient at converting irinotecan to SN-38 than CES1. nih.gov Studies using recombinant enzymes have shown that CES2 has a significantly higher intrinsic clearance for this reaction. nih.gov This finding is consistent with the observation of higher irinotecan hydrolysis in the intestine, where CES2 is abundantly expressed. nih.gov
In vitro experiments have also been instrumental in understanding the potential for drug-drug interactions. For instance, co-incubation studies with inhibitors or inducers of metabolizing enzymes can predict how co-administered drugs might alter the pharmacokinetics of irinotecan. eur.nl
Table 2: In Vitro Enzyme Kinetic Parameters for Irinotecan Metabolism
| Enzyme | Metabolic Reaction | Kinetic Parameter | Finding | Reference |
| CES1 | Irinotecan → SN-38 | Intrinsic Clearance | Lower compared to CES2 | nih.gov |
| CES2 | Irinotecan → SN-38 | Intrinsic Clearance | ~7-fold higher than CES1 | nih.gov |
| UGT1A1 | SN-38 → SN-38G | Primary Role | Major contributor to SN-38 glucuronidation | nih.gov |
| UGT1A9 | SN-38 → SN-38G | Contributing Role | Significant role in liver and kidney | nih.gov |
Molecular and Cellular Mechanism of Action Research
The cytotoxic effects of Irinotecan (B1672180) are primarily mediated by its active metabolite, SN-38, which is substantially more potent than the parent compound. nih.govnih.gov This activity is centered on the disruption of the normal function of DNA topoisomerase I, a critical enzyme in DNA replication and transcription. nih.govnih.gov
DNA topoisomerase I alleviates torsional strain in the DNA double helix by inducing transient single-strand breaks. drugbank.comnih.gov This process involves the formation of a temporary covalent intermediate known as the cleavage complex, where the enzyme is linked to the 3'-end of the broken DNA strand. researchgate.net Irinotecan's active metabolite, SN-38, exerts its cytotoxic effect by binding to this Topoisomerase I-DNA complex. nih.govresearchgate.net This binding stabilizes the complex, effectively trapping the enzyme on the DNA. wikipedia.orgnih.gov The drug molecule intercalates into the DNA at the site of the break, preventing the enzyme from completing its function. wikipedia.org This ternary complex of SN-38, Topoisomerase I, and DNA is a hallmark of the drug's molecular action. drugbank.com
By stabilizing the cleavable complex, SN-38 physically obstructs the re-ligation of the single-strand break created by Topoisomerase I. nih.govresearchgate.netnih.gov This prevention of DNA re-ligation is the critical disruptive event. biorxiv.org The persistence of these single-strand breaks is problematic for the cell, but the most severe damage occurs when these stabilized complexes interact with the cellular machinery of DNA replication. nih.gov When an advancing replication fork collides with the trapped Topoisomerase I complex, the single-strand break is converted into a permanent and lethal double-stranded DNA break. nih.govcuanschutz.edu These double-strand breaks are difficult for cells to repair accurately and are a primary trigger for the downstream cytotoxic effects. drugbank.comcancer.gov
The molecular events of Topoisomerase I inhibition and DNA damage translate into profound effects on cellular processes, leading to the inhibition of cancer cell proliferation.
Topoisomerase I is essential for relaxing the supercoiled DNA that accumulates ahead of the replication fork and during transcription. wikipedia.orgdrugbank.comnih.gov By inhibiting this enzyme, Irinotecan and its active metabolite SN-38 effectively halt these fundamental processes. wikipedia.orgnih.govkarger.com The formation of drug-stabilized Topoisomerase I-DNA complexes creates physical barriers that interfere with the progression of both DNA polymerase and RNA polymerase along the DNA template. nih.govkarger.com This leads to replication arrest and the cessation of transcription, ultimately preventing the synthesis of new DNA and proteins required for cell growth and division. drugbank.com
The generation of DNA double-strand breaks triggers the cell's DNA damage response system. spandidos-publications.com This activation leads to a halt in the cell cycle, providing the cell an opportunity to repair the damage. nih.gov Studies in various cancer cell lines consistently show that Irinotecan induces cell cycle arrest, predominantly in the S (synthesis) and G2/M (gap 2/mitosis) phases. drugbank.comnih.govkarger.com This is a direct consequence of the drug's mechanism, as the lethal DNA lesions are primarily formed during DNA replication (S phase), and the damage checkpoints are often activated at the G2 phase to prevent entry into mitosis with damaged DNA. drugbank.comnih.gov
The ultimate fate of the cell following this arrest can vary. If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis. drugbank.comnih.gov However, the induction of apoptosis versus prolonged cell cycle arrest can be dependent on the specific cancer cell line and its genetic background, such as its p53 status. spandidos-publications.comnih.gov Some studies report significant apoptosis following treatment, while others observe a more dominant effect of cell cycle arrest leading to the suppression of cell proliferation without immediate, large-scale apoptosis. karger.comspandidos-publications.comnih.govkarger.com For instance, in Caco-2 and CW2 colorectal cancer cells, Irinotecan was found to induce cell cycle arrest but not significant apoptosis or necrosis. nih.govkarger.com In contrast, other research highlights that enhanced apoptosis is a key outcome of the DNA damage induced by the drug. spandidos-publications.comnih.gov
The cytotoxic potential of Irinotecan and its active metabolite SN-38 has been quantified in numerous preclinical studies across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%, is a standard measure of this cytotoxicity. These values demonstrate the compound's potent, albeit variable, activity against different tumor types.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Source |
|---|---|---|---|---|
| LoVo | Colon Cancer | Irinotecan | 15.8 ± 5.1 | medchemexpress.cominvivochem.com |
| HT-29 | Colon Cancer | Irinotecan | 5.17 ± 1.4 | medchemexpress.cominvivochem.com |
| HUVEC | Endothelial Cells | Irinotecan | 1.3 | medchemexpress.cominvivochem.com |
| HT29 | Colon Cancer | Irinotecan | 200 (at 30 min) | iiarjournals.org |
| COLO-357 | Pancreatic Cancer | Irinotecan | 100 (at 30 min) | iiarjournals.org |
| MIA PaCa-2 | Pancreatic Cancer | Irinotecan | 400 (at 30 min) | iiarjournals.org |
| PANC-1 | Pancreatic Cancer | Irinotecan | 150 (at 30 min) | iiarjournals.org |
| A549 | Lung Cancer | Irinotecan | 64 | researchgate.net |
Note: The cytotoxicity of Irinotecan is dose- and time-dependent. IC50 values can vary based on experimental conditions, such as drug exposure time. nih.goviiarjournals.org
In Vitro Cytotoxicity Assessments of Irinotecan (Parent Compound)
Determination of Inhibitory Concentrations (IC50) in Diverse Cancer Cell Lines (e.g., LoVo, HT-29)
The cytotoxic effects of Irinotecan and its highly active metabolite, SN-38, have been quantified in various human colorectal cancer cell lines, including LoVo and HT-29. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies between the cell lines.
Research has shown that the cytotoxicity of both irinotecan and SN-38 differs between these two cell lines. For irinotecan, the IC50 value was determined to be 15.8 µM for LoVo cells and 5.17 µM for HT-29 cells. nih.gov The difference in sensitivity is also observed with the active metabolite, SN-38, which demonstrated IC50 values of 8.25 nM in LoVo cells and 4.50 nM in HT-29 cells. nih.gov These findings highlight the varied response of different cancer cell lines to the same cytotoxic agent.
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Irinotecan | LoVo | 15.8 ± 5.1 μM | invivochem.comnih.gov |
| Irinotecan | HT-29 | 5.17 ± 1.4 μM | invivochem.comnih.gov |
| SN-38 | LoVo | 8.25 nM | nih.gov |
| SN-38 | HT-29 | 4.50 nM | nih.gov |
Evaluation of Antiproliferative Effects on Endothelial Cell Models (e.g., HUVEC)
In addition to its direct cytotoxic effects on tumor cells, the impact of Irinotecan and SN-38 on endothelial cells has been investigated to understand their anti-angiogenic potential. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
Studies have demonstrated that Irinotecan hydrochloride inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC), a commonly used model for studying angiogenesis. The IC50 value for this antiproliferative effect was found to be 1.3 μM. invivochem.commedchemexpress.com The active metabolite, SN-38, also shows potent anti-angiogenic properties by selectively inhibiting the proliferation of endothelial cells. nih.gov Further research has indicated that SN-38 can suppress the formation of three-dimensional tube-like structures by endothelial cells, a key step in angiogenesis. nih.gov Nanoparticle formulations containing derivatives of SN-38 have also been shown to inhibit the metastasis of HUVEC cells. nih.gov
| Compound | Cell Model | Effect | IC50 Value | Reference |
|---|---|---|---|---|
| Irinotecan hydrochloride | HUVEC | Inhibition of proliferation | 1.3 μM | invivochem.commedchemexpress.com |
| SN-38 | Endothelial Cells | Selective inhibition of proliferation and tube formation | Not Specified | nih.gov |
Preclinical Efficacy Investigations in Experimental Oncology Models
In Vitro Combination Studies with Other Therapeutic Agents
The exploration of irinotecan (B1672180) in combination with other cytotoxic agents in cell culture systems has been a cornerstone of preclinical research, aiming to identify synergistic interactions and inform the design of effective multi-drug regimens.
In vitro studies have demonstrated that the efficacy of irinotecan can be significantly influenced by its combination with other chemotherapeutic agents. For instance, combinations of irinotecan with 5-fluorouracil (B62378) (5-FU) and leucovorin have shown synergistic effects in various cancer cell lines. nih.gov This synergy is thought to arise from the complementary mechanisms of action of these drugs, with irinotecan inhibiting topoisomerase I and 5-FU disrupting DNA synthesis. nih.gov
Conversely, the interaction between irinotecan and other drugs can also be antagonistic. For example, some studies have suggested that the sequence of administration can be critical, with certain schedules leading to reduced efficacy. Research has shown that combining irinotecan with floxuridine (B1672851) at a 1:1 molar ratio results in synergistic cytotoxicity across a range of tumor cell lines. nih.gov The combination of irinotecan with cisplatin (B142131) has also been evaluated, with studies indicating activity in advanced gastric cancer. nih.govnih.gov However, the combination of iron (III) citrate (B86180) with 5-FU has been shown to decrease the cytotoxic effect of 5-FU, indicating an antagonistic interaction. nih.gov
The table below summarizes the observed interactions of irinotecan with other chemotherapeutics in vitro.
| Combination Agent | Interaction with Irinotecan | Cancer Model | Reference |
| 5-Fluorouracil/Leucovorin | Synergistic | Colorectal Cancer | nih.gov |
| Cisplatin | Active Combination | Gastric Cancer | nih.govnih.gov |
| Floxuridine (1:1 molar ratio) | Synergistic | Various Tumor Cell Lines | nih.gov |
| Iron (III) Citrate + 5-Fluorouracil | Antagonistic (with 5-FU) | Colon Cancer | nih.gov |
| Axitinib (B1684631) | Synergistic | Pancreatic Cancer | nih.gov |
| TRAIL | Synergistic | Colon Carcinoma | spandidos-publications.comnih.gov |
The insights gained from synergy and antagonism profiling are fundamental to the rational design of multi-drug regimens. By understanding how different drugs interact at the cellular level, researchers can develop combination therapies that maximize tumor cell killing while potentially minimizing toxicity. crownbio.com For example, the synergistic interaction observed between irinotecan and axitinib in pancreatic cancer cells has led to the investigation of this combination in vivo. nih.gov The principle is to target multiple, non-overlapping pathways essential for cancer cell survival and proliferation. crownbio.com This approach has been a guiding principle in the development of combination chemotherapy regimens for various cancers, including colorectal and gastric cancer. nih.gov
In Vivo Xenograft and Allograft Model Evaluations
In vivo models, such as xenografts (human tumors grown in immunodeficient mice) and allografts (tumors grown in immunocompetent mice of the same species), provide a more complex biological system to evaluate the efficacy of anticancer agents.
Irinotecan has demonstrated significant tumor growth inhibition in various murine xenograft models. In models using the human colon adenocarcinoma cell line HT-29, irinotecan treatment has been shown to effectively suppress tumor growth. nih.gov Studies have reported that irinotecan can induce a significant reduction in tumor volume in HT-29 xenografts. plos.org For instance, one study showed that irinotecan alone resulted in an average tumor growth inhibition (TGI) of 39%. plos.org The combination of irinotecan with other agents, such as everolimus, has been shown to further enhance this effect, with the combination leading to a TGI of 64%. plos.org
In the human promyelocytic leukemia HL-60 xenograft model, irinotecan has also shown potent antitumor activity. nih.govnih.gov Treatment with irinotecan has been reported to significantly inhibit tumor growth and reduce both tumor weight and volume. nih.gov In one study, a daily dose of 50 mg/kg for 5 days resulted in 100% complete tumor regression in mice with HL60 xenografts. nih.govcancernetwork.com Furthermore, irinotecan has demonstrated efficacy in patient-derived xenograft (PDX) models of MLL-rearranged acute lymphoblastic leukemia, inducing disease remission. nih.gov
The table below presents a summary of tumor growth inhibition data for irinotecan in different xenograft models.
| Xenograft Model | Treatment | Outcome | Reference |
| HT-29 (Colon) | Irinotecan | 39% Tumor Growth Inhibition | plos.org |
| HT-29 (Colon) | Irinotecan + Everolimus | 64% Tumor Growth Inhibition | plos.org |
| HL-60 (Leukemia) | Irinotecan | Significant Tumor Growth Inhibition | nih.gov |
| HL-60 (Leukemia) | Irinotecan (50 mg/kg/day x 5) | 100% Complete Tumor Regression | nih.govcancernetwork.com |
| MLL-rearranged ALL (PDX) | Irinotecan | Disease Remission | nih.gov |
The development of liposomal formulations of irinotecan has been a significant advancement, aiming to improve the pharmacokinetic profile and enhance drug delivery to the tumor. Comparative studies in animal models have consistently demonstrated the superior efficacy of liposomal irinotecan over the free drug.
In various xenograft models, liposomal irinotecan has shown a greater therapeutic index and prolonged tumor growth inhibition compared to free irinotecan. nih.gov For example, in a mouse model of Ewing's sarcoma, liposomal irinotecan administered twice a week showed greater antitumor activity than the non-liposomal form at the same dosing regimen. nih.gov Studies in patient-derived xenograft models of pancreatic cancer have also shown that liposomal irinotecan has a broader therapeutic index than non-liposomal irinotecan. nih.govspringermedizin.de Furthermore, co-encapsulation of irinotecan and floxuridine in liposomes at a synergistic 1:1 molar ratio resulted in significantly enhanced efficacy compared to the administration of the two drugs as a simple cocktail in several human xenograft and murine tumor models. nih.gov
The timing and frequency of irinotecan administration can significantly impact its therapeutic efficacy. Preclinical studies have been crucial in exploring different treatment schedules to optimize antitumor activity. cancernetwork.com Research has suggested that for irinotecan's active metabolite, SN-38, scheduling drug administration based on the duration of DNA synthesis inhibition can significantly enhance cell kill in vitro. nih.gov This suggests that prolonged exposure to an effective concentration may be more important than achieving high peak concentrations. nih.gov
Pharmacodynamic Biomarker Research in Preclinical Models
Pharmacodynamic biomarker research in preclinical models is crucial for understanding the mechanisms of action of chemotherapeutic agents and for identifying markers that can predict treatment response. For Irinotecan, a significant focus of this research has been on its effects on DNA integrity and cell cycle progression, as well as its interaction with key enzymes that mediate its cytotoxic activity.
DNA Damage Markers and Cell Cycle Perturbations
Irinotecan's primary mechanism of inducing cell death is through the generation of DNA damage. cuanschutz.edu As a prodrug, Irinotecan is converted to its active metabolite, SN-38. This active form inhibits topoisomerase I, an enzyme that relaxes supercoiled DNA by creating single-strand breaks (SSBs). By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of these breaks. mdpi.comnih.gov When the cell's replication machinery encounters these stabilized complexes, it leads to the formation of irreversible double-strand breaks (DSBs) during the S-phase of the cell cycle. nih.gov
The accumulation of these DNA lesions triggers cellular DNA damage responses, leading to perturbations in the cell cycle. Preclinical studies in various cancer cell lines have demonstrated that irinotecan induces cell cycle arrest, particularly at the S and G2/M phases. nih.gov This arrest is a cellular attempt to repair the DNA damage before proceeding with division. However, if the damage is too extensive, it can lead to cell death. cuanschutz.edu For instance, in studies involving Caco-2 and CW2 human colorectal cancer cell lines, irinotecan was shown to significantly increase the proportion of cells in the S and G2/M phases, corresponding with a decrease in the G1 phase population. nih.gov This highlights the compound's role in disrupting the normal cell division process as a direct consequence of the DNA damage it inflicts.
The body's natural DNA repair mechanisms can counteract the effects of irinotecan, and some cancer cells may survive treatment. cuanschutz.edu Research has explored combining irinotecan with inhibitors of DNA damage repair proteins, such as ATM and Rad3-related (ATR) kinases, to enhance its efficacy. nih.gov By preventing the repair of irinotecan-induced DNA damage, such combinations can lead to a more significant anti-tumor effect. cuanschutz.edu
Table 1: Effects of Irinotecan on Cell Cycle Progression in Colorectal Cancer Cell Lines
| Cell Line | p53 Status | Effect on Cell Cycle | Reference |
| Caco-2 | Negative | Increased proportion of cells in S and G2/M phases | nih.gov |
| CW2 | Positive | Increased proportion of cells in S and G2/M phases | nih.gov |
Enzyme Activity Modulation (e.g., Topoisomerase I, Carboxylesterase)
The efficacy of Irinotecan is intrinsically linked to the activity of two key enzymes: topoisomerase I and carboxylesterase. The modulation of these enzymes is a central aspect of its pharmacodynamic profile.
Topoisomerase I: Irinotecan's active metabolite, SN-38, is a potent inhibitor of topoisomerase I. nih.govnih.gov This enzyme is essential for resolving topological stress in DNA during replication and transcription. By binding to the covalent complex of topoisomerase I and DNA, SN-38 prevents the enzyme from resealing the single-strand breaks it creates. mdpi.com This leads to the accumulation of DNA lesions and ultimately, cell death. The level of topoisomerase I expression and its activity can be determinants of cellular sensitivity to Irinotecan. One of the cellular responses to camptothecins, the class of drugs to which Irinotecan belongs, is the proteolytic degradation of topoisomerase I through the ubiquitin-proteasome pathway, which can influence drug resistance. asco.org
Carboxylesterase: Irinotecan is administered as a prodrug and requires activation to its cytotoxic form, SN-38. This conversion is primarily mediated by carboxylesterase enzymes, which are present in the liver, tumor tissue, and other parts of the body. nih.govpharmgkb.orgnih.gov The efficiency of this conversion process can significantly impact the intratumoral concentration of SN-38 and, consequently, the therapeutic outcome. nih.gov Studies have shown that the activity of carboxylesterases, particularly CES2 in the intestine, is a key factor in the local formation of SN-38. nih.gov The interplay between the delivery of Irinotecan to the tumor and the local carboxylesterase activity governs the duration of SN-38 exposure within the tumor microenvironment, which is a critical determinant of anti-tumor activity. nih.gov
Table 2: Key Enzymes Modulated by Irinotecan and its Metabolite
| Enzyme | Role in Irinotecan's Mechanism | Effect of Modulation | Reference |
| Topoisomerase I | Target of the active metabolite, SN-38. | Inhibition prevents the re-ligation of DNA single-strand breaks, leading to cell death. | mdpi.comnih.govasco.org |
| Carboxylesterase | Converts the prodrug Irinotecan to its active metabolite, SN-38. | Activity level influences the concentration of SN-38 at the tumor site, impacting efficacy. | nih.govpharmgkb.orgnih.gov |
Advanced Analytical Methodologies for Quantitative Research
The quantitative analysis of irinotecan (B1672180) and its metabolites is fundamental to pharmacokinetic studies and in vitro research. Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS), provide the sensitivity and specificity required for accurate measurements in complex biological samples. The use of a stable isotope-labeled internal standard, such as Irinotecan-d5 (hydrochloride), is critical for achieving precision and accuracy in these assays.
Future Directions in Deuterated Irinotecan Research
Expanding the Utility of Stable Isotope Labeling in Drug Discovery
The application of stable isotope labeling, particularly with deuterium (B1214612), is moving beyond its traditional role as a mere tracer in pharmacokinetic studies. The future of deuterated irinotecan (B1672180) research lies in harnessing the "deuterium kinetic isotope effect" (KIE) to rationally design drugs with improved therapeutic profiles.
The carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. nih.gov This is particularly relevant for irinotecan, which undergoes extensive metabolism. The conversion of irinotecan to its active metabolite, SN-38, and the subsequent inactivation of both compounds are critical determinants of its efficacy and toxicity. clinpgx.org By selectively placing deuterium at sites of metabolic vulnerability, it may be possible to modulate the rate of these transformations.
Future research will likely focus on:
Altering Metabolic Pathways: Strategically deuterating specific positions on the irinotecan molecule could slow down its conversion to inactive or toxic metabolites, thereby increasing the bioavailability and therapeutic window of the active form, SN-38. nih.gov Research into deuterated analogs of other anticancer drugs has already shown promise in reducing the formation of toxic metabolites. nih.gov
Improving Pharmacokinetic Properties: Deuteration can lead to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance. taiwannews.com.tw The global market for deuterated drugs is projected to grow significantly, indicating a strong interest in this approach for developing improved therapeutics, including those in oncology. taiwannews.com.twpmarketresearch.com
Enhancing Therapeutic Index: By reducing the production of toxic metabolites, deuteration has the potential to decrease the side effects associated with irinotecan, such as severe diarrhea and neutropenia. This could lead to a better-tolerated treatment and an improved quality of life for patients.
| Research Focus | Potential Benefit of Deuteration in Irinotecan |
| Metabolic Pathway Alteration | Increased bioavailability of the active metabolite SN-38; Reduced formation of toxic metabolites. |
| Pharmacokinetic Improvement | Longer drug half-life, leading to potentially less frequent dosing. |
| Therapeutic Index Enhancement | Reduced side effects, leading to better patient tolerance and quality of life. |
Advanced Preclinical Modeling for Drug Development Optimization
The successful translation of a novel therapeutic, such as a deuterated irinotecan analog, from the laboratory to the clinic is heavily dependent on the use of robust preclinical models that can accurately predict human responses. The future of deuterated irinotecan research will increasingly rely on sophisticated models that go beyond traditional cancer cell lines.
Patient-Derived Xenografts (PDXs) and Patient-Derived Organoids (PDOs) are at the forefront of this evolution.
Patient-Derived Xenografts (PDXs): These models involve the implantation of a patient's tumor tissue into an immunodeficient mouse. PDXs have been shown to retain the genetic and histological characteristics of the original tumor, making them valuable tools for evaluating the efficacy of anticancer drugs, including irinotecan. nih.gov
Patient-Derived Organoids (PDOs): PDOs are three-dimensional cell cultures grown from a patient's tumor cells that can recapitulate the complex architecture and cellular heterogeneity of the original tumor. springernature.com They offer a platform for high-throughput drug screening and can be used to test the sensitivity of a patient's tumor to various treatments, including irinotecan. nih.govspringernature.com
The application of these advanced models in deuterated irinotecan research will enable:
Personalized Medicine Approaches: PDOs can be used to screen a panel of deuterated irinotecan analogs to identify the most effective compound for an individual patient's tumor. news-medical.net
Investigation of Resistance Mechanisms: By studying how tumors in PDX and PDO models develop resistance to deuterated irinotecan, researchers can gain insights into the underlying molecular mechanisms and develop strategies to overcome this resistance. nih.gov
Evaluation of Drug Combinations: These models provide a more realistic platform to test the synergistic effects of deuterated irinotecan with other chemotherapeutic agents or targeted therapies.
| Preclinical Model | Application in Deuterated Irinotecan Research |
| Patient-Derived Xenografts (PDXs) | In vivo efficacy testing, studying tumor microenvironment interactions, and investigating resistance mechanisms. |
| Patient-Derived Organoids (PDOs) | High-throughput screening of deuterated analogs, personalized medicine applications, and mechanistic studies of drug action. |
Integration of Computational and Experimental Approaches in Irinotecan Research
The complexity of irinotecan's pharmacology, coupled with the subtleties of the deuterium effect, necessitates a more integrated approach to research that combines experimental data with powerful computational modeling and simulation techniques.
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling and Physiologically Based Pharmacokinetic (PBPK) modeling are computational tools that can simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.govmdpi.com These models can be used to:
Predict the Impact of Deuteration: In silico models can help predict how deuterium substitution at different positions on the irinotecan molecule will affect its pharmacokinetic properties, guiding the synthesis of the most promising candidates. nih.gov
Optimize Dosing Regimens: By simulating the time course of drug and metabolite concentrations in different tissues, these models can help in designing optimal dosing schedules for deuterated irinotecan to maximize efficacy and minimize toxicity. nih.gov
Bridge Preclinical and Clinical Data: Computational models can facilitate the translation of findings from preclinical models, such as PDXs and PDOs, to predict clinical outcomes in humans. mdpi.com
Furthermore, the integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with these computational models represents a powerful future direction. nih.govquantori.com This systems biology approach can provide a more holistic understanding of how deuterated irinotecan interacts with the complex biological systems of cancer cells and the patient as a whole. By analyzing how the drug affects various molecular pathways, researchers can identify biomarkers that predict patient response and uncover novel therapeutic targets. umlub.plumlub.pl
| Computational Approach | Application in Deuterated Irinotecan Research |
| PK/PD and PBPK Modeling | Predicting the effect of deuteration on pharmacokinetics, optimizing dosing regimens, and translating preclinical data to clinical scenarios. |
| Multi-Omics Data Integration | Identifying biomarkers of response, understanding mechanisms of action and resistance, and discovering new therapeutic targets. |
Q & A
Q. What statistical approaches reconcile conflicting data from cross-laboratory studies on Irinotecan-d5’s plasma protein binding?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
